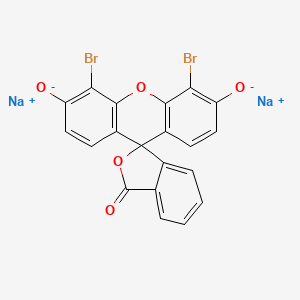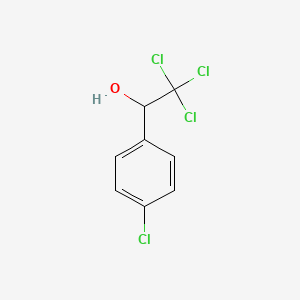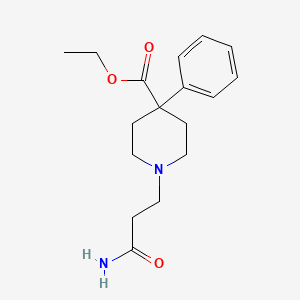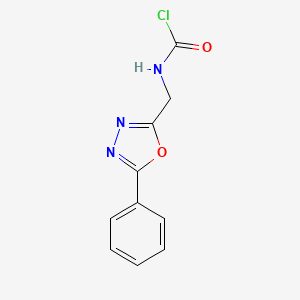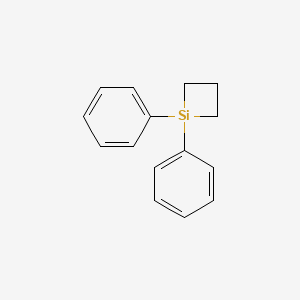
1,1-Diphenylsiletane
Overview
Description
1,1-Diphenylsiletane is an organosilicon compound with the molecular formula C15H16Si. It is a member of the silacyclobutane family, characterized by a silicon atom incorporated into a four-membered ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Diphenylsiletane can be synthesized through several methods. One common approach involves the reaction of diphenylsilane with a suitable halogenated compound under specific conditions. For instance, the reaction of diphenylsilane with 1,3-dibromopropane in the presence of a base such as potassium tert-butoxide can yield this compound .
Another method involves the use of transition metal catalysts. For example, palladium-catalyzed intermolecular Si–O formation via Si–C activation has been employed to synthesize silacyclobutanes, including this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,1-Diphenylsiletane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or silyl ethers.
Reduction: It can participate in reduction reactions, often involving hydrosilylation.
Substitution: The silicon atom in this compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydrosilylation reactions often use catalysts such as platinum or rhodium complexes.
Substitution: Nucleophiles like alcohols, amines, and halides can react with this compound under appropriate conditions.
Major Products Formed
Oxidation: Silanols and silyl ethers.
Reduction: Hydrosilylated products.
Substitution: Various substituted silacyclobutanes.
Scientific Research Applications
1,1-Diphenylsiletane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of novel organosilicon compounds and polymers.
Materials Science: The compound is utilized in the development of low-dielectric materials and high-temperature stable polymers.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.
Industry: It is employed in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1,1-diphenylsiletane involves its ability to undergo various chemical transformations due to the presence of the silicon atom in its structure. The silicon atom can form stable bonds with oxygen, carbon, and other elements, enabling the compound to participate in diverse chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethylsilacyclobutane: Similar in structure but with methyl groups instead of phenyl groups.
1,1-Diphenylgermetane: Contains a germanium atom instead of silicon.
1,1-Dibenzocyclobutene-1-silacyclobutane: Another silacyclobutane derivative with a different substitution pattern.
Uniqueness
1,1-Diphenylsiletane is unique due to the presence of phenyl groups, which impart distinct chemical properties and reactivity compared to other silacyclobutanes.
Properties
IUPAC Name |
1,1-diphenylsiletane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Si/c1-3-8-14(9-4-1)16(12-7-13-16)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHVAXPIJDDUHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[Si](C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345820 | |
| Record name | 1,1-Diphenylsiletane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3944-09-0 | |
| Record name | 1,1-Diphenylsiletane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


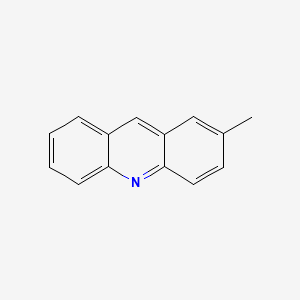
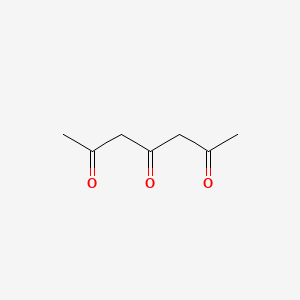
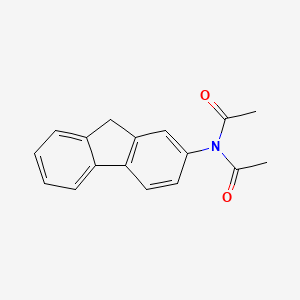

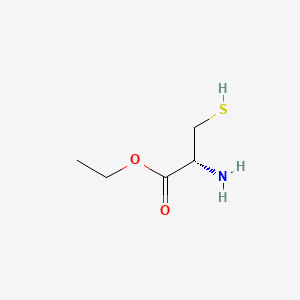
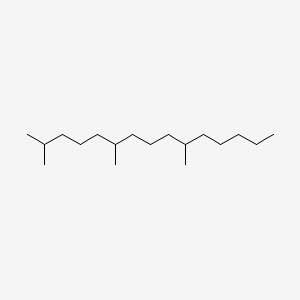
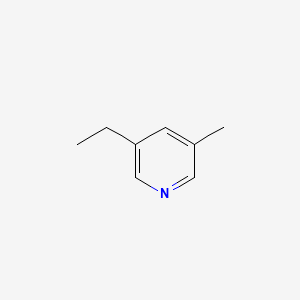
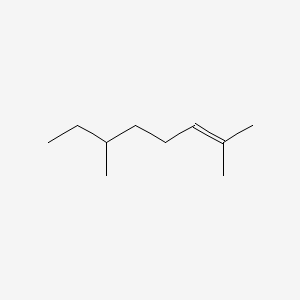
![4-Methylbenzo[c]phenanthrene](/img/structure/B1618815.png)
